molecular formula C11H12BrClN2O2 B599422 5-broMo-L-tryptophan hydrochloride CAS No. 139684-34-7

5-broMo-L-tryptophan hydrochloride

Cat. No.: B599422
CAS No.: 139684-34-7
M. Wt: 319.583
InChI Key: ZBFIOPVOPIGJEP-FVGYRXGTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-L-tryptophan hydrochloride is a halogenated amino acid derivative that serves as a critical tool in biochemical and parasitological research. This compound is of significant interest in the study of essential metabolic pathways in protozoan parasites. Research indicates that halogenated tryptophan analogues, such as this one, exhibit potent trypanocidal activity by disrupting aromatic amino acid transamination processes in Trypanosoma brucei , the causative agent of Human African Trypanosomiasis (HAT) . The compound's mechanism of action is rooted in its ability to interfere with the parasite's transamination of tryptophan, a metabolic function that is vital for parasite survival and virulence . The anti-parasitic activity of such analogues can be reversed by the addition of excess natural tryptophan, confirming their direct and competitive involvement in tryptophan metabolism . This makes 5-Bromo-L-tryptophan a valuable compound for investigating the functional significance of these pathways and for exploring new chemotherapeutic strategies. Furthermore, in the field of synthetic biology and bioproduction, 5-Bromo-L-tryptophan can be synthesized fermentatively. The β-subunit of tryptophan synthase (TrpB) can catalyze the condensation of L-serine with indole derivatives, such as 5-bromoindole, to produce this and other halogenated tryptophan analogues . This provides a sustainable enzymatic route for producing novel amino acid derivatives for pharmaceutical and agrochemical applications . Researchers utilize this compound exclusively for laboratory research. All applications are strictly for scientific investigation.

Properties

CAS No.

139684-34-7

Molecular Formula

C11H12BrClN2O2

Molecular Weight

319.583

IUPAC Name

(2S)-2-amino-3-(5-bromo-1H-indol-3-yl)propanoic acid;hydrochloride

InChI

InChI=1S/C11H11BrN2O2.ClH/c12-7-1-2-10-8(4-7)6(5-14-10)3-9(13)11(15)16;/h1-2,4-5,9,14H,3,13H2,(H,15,16);1H/t9-;/m0./s1

InChI Key

ZBFIOPVOPIGJEP-FVGYRXGTSA-N

SMILES

C1=CC2=C(C=C1Br)C(=CN2)CC(C(=O)O)N.Cl

Origin of Product

United States

Molecular Mechanisms and Enzyme Interactions of 5 Bromo L Tryptophan

Enzymatic Inhibition and Activation Studies

5-Bromo-L-tryptophan exhibits a range of effects on enzyme activity, from potent inhibition to serving as a substrate for enzymatic reactions. These interactions are crucial for understanding its potential as a research tool and as a lead compound in drug discovery.

Sickle cell anemia is a genetic disorder characterized by the polymerization of deoxygenated hemoglobin S (HbS), leading to the deformation of red blood cells. Research has identified 5-bromo-L-tryptophan as a significant inhibitor of this pathological process. It is, in fact, the most potent amino acid derivative reported for inhibiting the gelation of HbS. nih.gov The introduction of a bromine atom at the 5-position of the tryptophan indole (B1671886) ring enhances its antigelation properties compared to L-tryptophan itself.

Further studies have explored dipeptides containing 5-bromo-L-tryptophan to amplify this inhibitory effect. The rationale is that dipeptides can establish more extensive interactions within the HbS fiber structure. The findings indicate a substantial increase in antigelation potency with these dipeptides. nih.gov

CompoundRelative Antigelation Potency (compared to Tryptophan)
Tryptophan1.0
5-Bromo-L-tryptophanMore potent than Tryptophan
Trp-5-BrTrpLess potent than 5-BrTrp-Trp
5-BrTrp-TrpLess potent than 5-BrTrp-5-BrTrp
5-BrTrp-5-BrTrp5.9 times the activity of Tryptophan

This table summarizes the relative antigelation potencies of 5-bromo-L-tryptophan and its dipeptides as reported in scientific literature. nih.gov

The enhanced potency of the dipeptides, particularly 5-BrTrp-5-BrTrp, underscores the potential of using 5-bromo-L-tryptophan as a scaffold for developing more effective antigelation agents for sickle cell anemia. nih.gov

Tryptophan synthase, a key enzyme in the biosynthesis of tryptophan, has been shown to interact with 5-bromo-L-tryptophan. This enzyme can utilize halogenated indoles to produce the corresponding halogenated tryptophans. anu.edu.au Directed evolution strategies have been successfully employed to enhance the ability of tryptophan synthase to synthesize derivatives like 5-bromo-L-tryptophan. researchgate.net

Moreover, engineered tryptophan synthase enzymes have demonstrated the ability to use 5-bromo-L-tryptophan as a substrate. For instance, the enzyme TrpB has been evolved to catalyze the synthesis of various tryptophan analogs directly from serine and the corresponding indole analog. acs.org While many bulky or electron-deficient indoles are poor substrates for the wild-type enzyme, directed evolution has produced catalysts that can accept a wide range of indole analogs. acs.org

In a different enzymatic context, the oxygen-dependent skatole synthase SktA can convert 5-bromo-L-tryptophan into 5-bromoskatole. acs.orgnih.gov This highlights the acceptance of 5-bromo-L-tryptophan as a substrate by enzymes other than tryptophan synthase, leading to the formation of different metabolic products.

Tryptophan decarboxylases (TDCs) are enzymes that convert tryptophan into the biogenic amine tryptamine, a precursor to many important specialized metabolites. frontiersin.org A study on a promiscuous TDC from Camptotheca acuminata, denoted as CaTDC3, revealed its ability to recognize and decarboxylate a variety of L-tryptophan derivatives. frontiersin.org The research showed that substituent groups on the indole ring, including halogens, are tolerated by the enzyme. frontiersin.org This suggests that 5-bromo-L-tryptophan can act as a substrate for this enzyme, leading to the production of 5-bromotryptamine. The study confirmed the production of halogenated tryptamines from the corresponding halogenated L-tryptophans. frontiersin.org

Anthranilate phosphoribosyltransferase is an enzyme involved in the tryptophan biosynthetic pathway. While research has documented the inhibitory effects of 7-bromo-L-tryptophan on this enzyme, specific data regarding the inhibitory activity of 5-bromo-L-tryptophan on anthranilate phosphoribosyltransferase is not extensively detailed in the provided search results. frontiersin.orgsmolecule.comd-nb.info

Investigation of Protein-Ligand Interactions

Understanding the binding modes and conformational changes induced by the interaction of 5-bromo-L-tryptophan with proteins is fundamental to elucidating its mechanism of action.

The structural basis for the interaction of 5-bromotryptophan with a flavin-dependent halogenase, AetF, has been elucidated through X-ray crystallography. pdbj.org This enzyme successively brominates tryptophan at the C7 and C5 positions. The study revealed that while tryptophan and 5-bromotryptophan bind to the same active site, they adopt different binding poses. pdbj.org

A notable conformational change involves a flip of the indole moiety. This reorientation positions the C5 of tryptophan and the C7 of 5-bromotryptophan adjacent to the tunnel leading to the flavin cofactor and catalytic residues. This elegant flip provides a structural explanation for the regioselectivity of the two successive halogenation reactions catalyzed by the enzyme. pdbj.org The ability of AetF to bind both tryptophan and 5-bromotryptophan, albeit in different orientations, highlights the adaptability of the enzyme's active site to accommodate substituted tryptophan analogs.

Application in Protein Engineering to Probe Structure-Function Relationships

The ability to incorporate amino acid analogs like 5-bromo-L-tryptophan into proteins is a powerful technique in protein engineering for investigating structure-function relationships. chemimpex.com By replacing native tryptophan residues with this analog, researchers can probe the local environment within a protein and assess the role of specific tryptophan residues in protein stability, folding, and ligand binding.

One of the primary methods for this application involves the use of an orthogonal tryptophanyl-transfer RNA (tRNA) synthetase/tRNA pair. For example, a designed yeast phenylalanyl-tRNA synthetase has been shown to activate 5-bromotryptophan, allowing its site-specific incorporation into recombinant proteins within E. coli cells with high fidelity. nih.gov

A key application of this technique is the modulation of a protein's spectral properties. When 5-bromotryptophan was incorporated into a cyan fluorescent protein variant, it caused a blue shift in both the fluorescence emission and absorption maxima. nih.gov This demonstrates how the introduction of a halogen atom can alter the electronic environment of the chromophore, providing insights into the protein's photophysical properties. nih.gov This approach is valuable for designing new proteins with novel spectral characteristics. nih.gov

Table 2: Application of 5-Bromo-L-Tryptophan in Protein Engineering

Application Area Methodology Organism Model Key Finding Reference(s)
Probing Protein Structure & Function Site-specific incorporation via orthogonal tRNA synthetase/tRNA pairs E. coli Enables study of specific tryptophan residue roles. chemimpex.comnih.gov
Modulating Spectral Properties Substitution of tryptophan in fluorescent proteins E. coli Causes blue shifts in fluorescence emission and absorption. nih.gov
Generating Novel Compounds Supplementation in engineered biosynthetic pathways E. coli Production of halogenated violacein (B1683560) analogues. researchgate.net

Influence on Biochemical Pathways at a Cellular Level (excluding human cells)

5-Bromo-L-tryptophan has been shown to influence various biochemical pathways in microorganisms, including bacteria, fungi, and protozoa. As a tryptophan analog, it can enter metabolic routes intended for tryptophan, leading to the production of novel metabolites or the disruption of essential processes.

In the bacterium Escherichia coli, strains that have been engineered to express the violacein biosynthesis pathway can utilize 5-bromo-L-tryptophan to produce halogenated derivatives of violacein and deoxyviolacein. researchgate.net This highlights the promiscuity of the enzymes in this pathway and demonstrates a flexible method for generating chemical diversity. researchgate.net

Studies on the protozoan parasite Trypanosoma brucei, the agent of human African trypanosomiasis, have revealed that halogenated tryptophan analogues, including 5-bromo-L-tryptophan, possess significant trypanocidal activity. plos.org Metabolomic analysis of parasites treated with these compounds showed a significant disruption of aromatic amino acid metabolism. Specifically, the essential transamination of tryptophan to indolepyruvate was markedly reduced, indicating that these analogs directly interfere with this critical metabolic pathway, ultimately leading to parasite death. plos.org

This compound is also a natural product, having been identified in marine sponges like Semenospongia sp. and the fungus Aspergillus fumigatus. medchemexpress.comnih.govmedchemexpress.comnih.gov Its natural occurrence suggests it plays a role in the ecological interactions or metabolic processes of these organisms.

In yeast, such as Saccharomyces cerevisiae, tryptophan is known to be metabolized through the kynurenine (B1673888) pathway to produce compounds like kynurenic acid. researchgate.netunimi.it While direct studies on 5-bromo-L-tryptophan metabolism in yeast are limited, its structural similarity to tryptophan suggests it would likely interact with and influence this pathway, potentially leading to the formation of brominated kynurenine derivatives.

Table 3: Influence of 5-Bromo-L-Tryptophan on Non-Human Cellular Pathways

Organism Pathway Affected Effect Reference(s)
Escherichia coli Violacein Biosynthesis Serves as a substrate to produce halogenated violacein analogues. researchgate.net
Trypanosoma brucei Aromatic Amino Acid Metabolism Disrupts transamination, leading to reduced indolepyruvate and cell death. plos.org
Nostoc punctiforme Skatole Biosynthesis Converted to 5-bromoskatole by the enzyme SktA. acs.org
Saccharomyces cerevisiae (Yeast) Kynurenine Pathway (Inferred) Likely interacts with pathway enzymes due to structural analogy to tryptophan. researchgate.netunimi.it

Advanced Structural and Spectroscopic Characterization of 5 Bromo L Tryptophan

Crystallographic Studies and Molecular Structure Determination

Crystallographic studies are fundamental in determining the precise three-dimensional arrangement of atoms within a molecule. For tryptophan derivatives, these studies provide critical information on their conformation and intermolecular interactions. The bromine atom in 5-bromo-DL-tryptophan can serve as a heavy atom, which is advantageous in X-ray crystallography for phasing, thereby aiding in the determination of protein structures. ontosight.ai

In a broader context, the crystal structure of L-tryptophan itself has been a subject of extensive study, revealing a complex structure with multiple molecules in the asymmetric unit, indicating different side-chain orientations. researchgate.net This inherent conformational flexibility is a key feature of tryptophan and its analogs.

Crystal structures of enzymes in complex with 5-bromotryptophan have provided significant insights into enzymatic mechanisms. For instance, the crystal structures of the flavin-dependent halogenase AetF with its substrates, including 5-Br-Trp, have been determined. nih.gov These studies revealed that tryptophan and 5-bromotryptophan bind to the same active site but in different orientations. nih.gov A notable finding is the flip of the indole (B1671886) moiety, which positions C5 of tryptophan and C7 of 5-bromotryptophan in the same location within the active site, explaining the regioselectivity of the two successive bromination reactions that lead to 5,7-dibromotryptophan. nih.gov

Compound Analytical Technique Key Findings Reference
5-Bromo-DL-tryptophanX-ray CrystallographyThe bromine atom can act as a heavy atom, aiding in protein structure determination. ontosight.ai
L-TryptophanX-ray CrystallographyComplex structure with multiple molecules and side-chain orientations in the asymmetric unit. researchgate.net
AetF in complex with 5-Bromo-L-tryptophanX-ray CrystallographyTryptophan and 5-bromotryptophan bind to the same active site with different orientations, revealing the basis for regioselective dibromination. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights

NMR spectroscopy is a powerful tool for probing the structure and dynamics of molecules in solution, providing information that is complementary to the static picture offered by crystallography.

Proton Nuclear Magnetic Resonance (¹H NMR) is instrumental in the characterization of 5-bromo-L-tryptophan and its derivatives, as well as for monitoring the progress of chemical reactions. The chemical shifts of the protons in the indole ring and the amino acid backbone are sensitive to the electronic environment, and the introduction of a bromine atom at the 5-position causes distinct changes in the spectrum compared to unsubstituted tryptophan.

For example, in the synthesis of methyl 5-bromo-L-tryptophanoate hydrochloride, ¹H NMR spectroscopy was used to confirm the structure of the product. The spectrum showed characteristic signals for the protons on the indole ring, with the proton at position 7 appearing as a doublet at δ 7.70 ppm and the proton at position 10 as a doublet at δ 7.35 ppm. plos.orgnih.gov Similarly, the ¹H NMR spectrum of a boronate-protected 5-bromo-L-tryptophan derivative displayed distinct signals for the indole protons, confirming the structure of the intermediate. rsc.org

Furthermore, ¹H NMR can be used to monitor light-induced reactions of tryptophan derivatives with halocompounds. Studies have shown the formation of multiple products with new peaks appearing in the ¹H NMR spectrum, which can be assigned to specific chemical modifications of the indole ring. researchgate.net

Compound/Derivative ¹H NMR Chemical Shift (δ ppm) Assignment Reference
Methyl 5-bromo-L-tryptophanoate hydrochloride7.70 (d)H7 plos.orgnih.gov
7.35 (d)H10 plos.orgnih.gov
7.27 (s)H13 nih.gov
(1R,5S)-4'-((5-bromo-1H-indol-3-yl)methyl)-9λ⁴-boraspiro[bicyclo[3.3.1]nonane-9,2'- Current time information in Pasuruan, ID.anu.edu.aursc.orgoxazaborolidin]-5'-one11.13 (s)Indole-NH rsc.org
7.74 (s) rsc.org
7.37 (s) rsc.org
7.32 (d) rsc.org
7.17 (d) rsc.org

While not directly applicable to 5-bromo-L-tryptophan, ¹⁹F NMR spectroscopy of fluorinated tryptophan analogs is a powerful technique for studying enzyme mechanisms. The fluorine nucleus is highly sensitive to its local environment, making it an excellent probe for conformational changes and ligand binding. biophysics.org Because fluorine is not naturally present in proteins, incorporating a fluorinated tryptophan analog results in a clean NMR spectrum with well-resolved signals. nih.gov

Studies using 5-fluorotryptophan (B555192) (5FW) have provided direct observation of enzyme ternary transition state analogue complexes. rsc.org For instance, in β-phosphoglucomutase (βPGM), the two tryptophan residues are in different domains, and their replacement with 5FW results in distinct ¹⁹F resonances. rsc.org The chemical shifts of these fluorine probes are sensitive to the formation of transition state analogue complexes with metal fluorides. rsc.org

This technique allows for the site-selective monitoring of protein responses to ligand binding. anu.edu.au The substitution of hydrogen with fluorine is a minimal perturbation, preserving the protein's structure and function. anu.edu.au The large chemical shift range of ¹⁹F makes it a sensitive reporter of changes in the chemical environment upon ligand binding or conformational changes. anu.edu.aubiophysics.org

Fluorinated Analog NMR Technique Application Key Findings Reference
5-Fluorotryptophan (5FW)¹⁹F NMRStudying enzyme ternary transition state analogue complexes in β-phosphoglucomutase.Distinct ¹⁹F resonances for 5FW at different domains report on the formation of the complex. rsc.org
7-Fluoro-L-tryptophan¹⁹F NMRSite-selective monitoring of ligand binding to Zika virus NS2B-NS3 protease.A single ¹⁹F resonance for each mutant, with chemical shift changes upon inhibitor binding. anu.edu.au
Fluorinated Tryptophan Analogs¹⁹F NMRProbing protein structure and conformational changes.Each tryptophan position gives a resolved signal, and chemical shifts are sensitive to ligand binding. biophysics.orgnih.gov

Mass Spectrometry Techniques (e.g., LSIMS, Electrospray MS) in Analysis of Derivatives

Mass spectrometry (MS) is an essential tool for the analysis of 5-bromo-L-tryptophan and its derivatives, providing information on molecular weight and fragmentation patterns. Techniques like Liquid Secondary Ion Mass Spectrometry (LSIMS) and Electrospray Ionization Mass Spectrometry (ESI-MS) are commonly used.

ESI-MS is particularly well-suited for analyzing tryptophan metabolites. nih.gov It generally produces intact gas-phase ions, but tryptophan derivatives can undergo in-source fragmentation, typically through N-Cα bond dissociation. nih.gov This fragmentation pattern can be used for structural elucidation.

In studies of halogenated tryptophan derivatives, LC-MS has been used to identify and characterize the products of enzymatic reactions and to analyze their incorporation into peptides. For example, in the fermentative production of 7-bromo-L-tryptophan, LC-MS was used to confirm the identity of the product, showing the characteristic isotopic pattern of a brominated compound. frontiersin.org In another study, the analysis of tryptic digests of proteins from Trypanosoma brucei treated with a 7-chloro-tryptophan derivative by mass spectrometry identified peptides containing the halogenated amino acid. plos.orgnih.gov

Analytical Technique Application Key Findings Reference
Electrospray Ionization Mass Spectrometry (ESI-MS)Analysis of tryptophan-derived metabolites.Can induce N-Cα bond dissociation, providing structural information. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS)Characterization of fermentatively produced 7-bromo-L-tryptophan.Confirmed the product identity through its characteristic isotopic pattern. frontiersin.org
Mass Spectrometry (MS)Analysis of proteins from Trypanosoma brucei treated with a halogenated tryptophan derivative.Identified peptides containing the modified amino acid. plos.orgnih.gov
LTQ-MSCharacterization of a boronate-protected 5-bromo-L-tryptophan derivative.Confirmed the calculated mass of the compound. rsc.org

Computational Chemistry and Molecular Docking Studies (e.g., enzyme active site interactions)

Computational chemistry and molecular docking provide valuable theoretical insights into the interactions of 5-bromo-L-tryptophan with biological macromolecules, complementing experimental data. These methods can predict the binding modes of ligands in enzyme active sites and help to rationalize experimental observations.

Molecular docking simulations have been used to investigate the binding of tryptophan and its halogenated analogs to tryptophan halogenases. dtu.dk These studies can help to explain the substrate specificity and regioselectivity of these enzymes. For instance, docking simulations suggested that the substrate is more favorably bound to the halogenase LaRebH, which is consistent with its higher observed activity. dtu.dk

In the study of the flavin-dependent halogenase AetF, docking of the substrate into a model of the enzyme helped to identify a catalytically important lysine (B10760008) residue. nih.gov Furthermore, computational approaches are widely used in drug discovery to predict the binding affinity and orientation of inhibitors to their target enzymes, such as acetylcholinesterase. nih.gov

Computational Method Application Key Findings Reference
Molecular DockingInvestigating the binding of halogenated tryptophans to tryptophan halogenases.Provided insights into substrate binding and enzyme activity. dtu.dk
Molecular DockingStudying the interaction of substrates with the halogenase AetF.Helped identify a key catalytic residue. nih.gov
Molecular DockingPredicting the binding of inhibitors to acetylcholinesterase.Can predict binding modes and affinities, aiding in drug design. nih.gov
Computational ChemistryCalculation of physicochemical properties of Boc-5-bromo-L-tryptophan.Provided values for TPSA and LogP. chemscene.com

Future Directions and Emerging Research Avenues for 5 Bromo L Tryptophan

Exploration of Novel Enzymatic Biocatalysis for Derivative Synthesis

The development of novel enzymatic methods for the synthesis of 5-Bromo-L-tryptophan derivatives is a rapidly advancing field. Enzymes offer unparalleled specificity and efficiency, providing a green alternative to traditional chemical synthesis.

One promising approach involves the use of tryptophan synthase. The tryptophan synthase from Pyrococcus furiosus has been successfully modified through directed evolution to enhance its ability to synthesize derivatives like 5-bromo-L-tryptophan. nih.gov Similar modifications to the tryptophan synthase from Escherichia coli are also being explored to broaden the range of accessible derivatives. nih.gov These engineered enzymes can catalyze the reaction between indole (B1671886) derivatives and serine to produce a variety of substituted tryptophan analogues. acs.org

Flavin-dependent halogenases are another key class of enzymes for creating halogenated tryptophan derivatives. nih.gov Enzymes like RebH from the rebeccamycin (B1679247) biosynthesis pathway, in conjunction with NADH-dependent flavin reductases, can catalyze the specific halogenation of tryptophan. nih.govfrontiersin.org Research is focused on discovering and engineering new halogenases with altered substrate specificity and regioselectivity to produce a wider array of brominated and otherwise halogenated tryptophan derivatives. acs.org The integration of these halogenases into multi-enzyme cascades is a promising strategy for the one-pot synthesis of complex tryptophan-derived natural products.

A study reported a facile method for synthesizing various 5- and 6-substituted tryptophan derivatives that are otherwise difficult to prepare using enzymatic approaches, highlighting the synergy between chemical and biological methods. worktribe.com

Advanced Applications in Chemical Biology Probes

The bromine atom in 5-Bromo-L-tryptophan makes it a powerful tool for investigating biological systems. Its unique spectroscopic properties are particularly valuable for use as a chemical biology probe.

Halogenated tryptophans, including 5-bromo-L-tryptophan, are attractive intrinsic phosphorescence probes. acs.org The heavy bromine atom enhances intersystem crossing, leading to stronger phosphorescence signals that are less susceptible to quenching by substances like oxygen in the cellular environment. acs.org This property allows for clearer imaging and more sensitive detection in complex biological milieu.

Furthermore, 5-Bromo-L-tryptophan can be incorporated into proteins to study their structure and function. As a structural mimic of natural tryptophan, it can be used in fluorescence studies to probe protein folding, conformational changes, and ligand binding. nih.govrsc.org The altered electronic properties of the brominated indole ring can shift fluorescence emission spectra, providing a sensitive reporter of the local environment within a protein. This approach has been used to investigate protein-protein interactions and the binding of drugs to their protein targets. rug.nl

The use of 5-bromo and 5-iodo-pyrimidine nucleosides in synthetic DNA and RNA has a long history in photo-cross-linking studies to understand nucleic acid-protein interactions. glenresearch.com Similarly, the incorporation of 5-bromo-L-tryptophan into peptides and proteins can be used to probe their interactions with other biomolecules.

Mechanistic Elucidation of Interactions with Uncharacterized Protein Targets

A key area of future research is to unravel the mechanisms by which 5-bromo-L-tryptophan and its derivatives interact with previously uncharacterized protein targets. This knowledge is crucial for understanding their biological effects and for the development of new therapeutics.

A recent study investigated a series of halogenated tryptophan analogues and found that they exhibited significant trypanocidal activity against Trypanosoma brucei, the parasite responsible for human African trypanosomiasis. plos.org Metabolomics analysis revealed that these compounds disrupt essential transamination processes within the parasite's aromatic amino acid metabolism. plos.org Further research in this area could focus on identifying the specific enzymes inhibited by 5-bromo-L-tryptophan and elucidating the precise molecular interactions at the active site.

Tryptophan scanning mutagenesis is another powerful technique to probe the function of allosteric sites in proteins. rsc.org By strategically replacing specific amino acid residues with tryptophan, researchers can mimic the binding of an allosteric inhibitor. rsc.org The use of 5-bromo-L-tryptophan in such studies could provide even finer control over the steric and electronic properties of the introduced residue, offering deeper insights into the mechanisms of allosteric regulation.

The discovery of a single-enzyme conversion of 5-bromo-L-tryptophan to 5-bromoskatole by the diiron oxidase SktA has expanded our understanding of tryptophan metabolism. acs.orgresearchgate.net Detailed biochemical analyses are underway to elucidate the reaction mechanism, which involves the formation of cyanide and bicarbonate as co-products. acs.orgresearchgate.net

Development of New Analytical Methods for Metabolite Tracking

To fully understand the biological fate and activity of 5-bromo-L-tryptophan, the development of sensitive and specific analytical methods for tracking its metabolites is essential.

Current methods for analyzing tryptophan and its metabolites often rely on high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). nih.gov A novel approach using reversed-phase ultra-high-performance liquid chromatography (RP-UHPLC) coupled with tandem mass spectrometry (MS/MS) has been developed for the determination of tryptophan metabolites in human plasma after derivatization. mdpi.com This method offers high sensitivity, with limits of detection in the low ng/mL range. mdpi.com

Another recently developed method utilizes liquid chromatography coupled to high-resolution mass spectrometry (LC-HRMS) to analyze over 20 tryptophan metabolites simultaneously in human and murine tissues. diva-portal.org The sample preparation is straightforward, based on protein precipitation, and the method has been validated for its precision and accuracy. diva-portal.org

Future work will involve adapting and refining these methods to specifically detect and quantify 5-bromo-L-tryptophan and its unique downstream metabolites. This will enable researchers to perform detailed pharmacokinetic and metabolomic studies, tracing the metabolic pathways of the compound and identifying its ultimate biological targets. The table below summarizes key parameters of some of the latest analytical techniques.

Analytical TechniqueSample TypeKey FeaturesLimit of Detection
RP-UHPLC-MS/MS with derivatization Human plasmaFast gradient elution; total analysis time of 6 minutes.0.15–9.43 ng/mL
LC-HRMS Human and murine tissueSimultaneous analysis of >20 tryptophan metabolites; simple protein precipitation for sample prep.1 to 200 ng/mL
HPLC with pre-column derivatization Biological samplesIn-line derivatization with o-phthaldialdehyde (OPA); dual-channel fluorescence detection.30 pmol/mL

This table is based on data from recent studies on tryptophan metabolite analysis and may be adapted for 5-bromo-L-tryptophan tracking. nih.govmdpi.comdiva-portal.org

Synthetic Biology Approaches for Enhanced Production and Diversification

Synthetic biology offers powerful tools to engineer microorganisms for the enhanced production of 5-bromo-L-tryptophan and a diverse array of its derivatives. By redesigning metabolic pathways and introducing novel enzymatic functions, it is possible to create microbial cell factories for efficient and sustainable bioproduction.

Metabolic engineering strategies in organisms like Escherichia coli and Corynebacterium glutamicum have been successfully employed to increase the production of L-tryptophan. frontiersin.orgmdpi.com These strategies often involve overexpressing key enzymes in the tryptophan biosynthesis pathway and eliminating competing metabolic routes. mdpi.com Such engineered strains can serve as a platform for producing 5-bromo-L-tryptophan by introducing a suitable tryptophan halogenase. frontiersin.org

For instance, a fermentative process for the production of 7-bromo-L-tryptophan has been established in an L-tryptophan-producing Corynebacterium glutamicum strain. frontiersin.org This was achieved by expressing the FAD-dependent halogenase RebH and the NADH-dependent flavin reductase RebF from Lechevalieria aerocolonigenes. frontiersin.org

Yeast, such as Saccharomyces cerevisiae, is also being engineered for the de novo production of halogenated tryptophan derivatives. nih.govnih.gov By expressing bacterial tryptophan halogenases and other pathway enzymes, researchers have successfully produced both chloro- and bromo-tryptophan and tryptamine. nih.govresearchgate.net Combining different halogenases can even lead to the production of di-halogenated molecules, further expanding the chemical diversity of accessible compounds. researchgate.net

Future efforts in this area will focus on optimizing fermentation conditions, improving the efficiency of heterologously expressed enzymes, and integrating synthetic biology with chemical synthesis to create a broad portfolio of novel, bioactive compounds derived from 5-bromo-L-tryptophan. acs.org

Q & A

Q. What are the standard analytical techniques for characterizing 5-bromo-L-tryptophan hydrochloride in research settings?

Methodological Answer:

  • HPLC (High-Performance Liquid Chromatography) is the gold standard for purity assessment and quantification. Ensure a C18 column and UV detection at 280 nm (tryptophan absorbance) with a mobile phase of acetonitrile/water (pH 2.5, adjusted with trifluoroacetic acid) for optimal separation .
  • Spectrophotometry (e.g., UV-Vis at 280 nm) provides rapid concentration estimates but requires validation against HPLC for accuracy, especially in complex matrices .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

  • Store at -20°C in airtight, light-protected containers to prevent degradation. Pre-weighed aliquots reduce freeze-thaw cycles.
  • Document purity (≥95% by HPLC), batch number , and supplier specifications to ensure reproducibility across experiments .

Q. What in vitro models are appropriate for initial pharmacological testing of this compound?

Methodological Answer:

  • Use immune cell lines (e.g., peripheral blood mononuclear cells or macrophages) to study interactions with tryptophan-metabolizing enzymes like IDO (indoleamine 2,3-dioxygenase).
  • Include control groups with unmodified L-tryptophan to compare brominated analog effects on pathways like kynurenine production .

Q. What are the key considerations when synthesizing this compound in the lab?

Methodological Answer:

  • Optimize bromination conditions (e.g., N-bromosuccinimide in acetic acid) to minimize side products.
  • Validate synthesis success via mass spectrometry (MS) and NMR to confirm bromine substitution at the 5-position of the indole ring .

Advanced Research Questions

Q. How does this compound modulate immune responses through the IDO pathway?

Methodological Answer:

  • Design experiments to measure IDO activity via kynurenine levels in cell supernatants (HPLC/spectrophotometry). Compare with wild-type tryptophan to assess competitive inhibition.
  • Use IDO-knockout models or pharmacological inhibitors (e.g., 1-methyltryptophan) to isolate the compound’s specific effects on T-cell suppression .

Q. How to design dose-response studies for in vivo models using this compound?

Methodological Answer:

  • Calculate doses based on mg/kg body weight (e.g., 10–100 mg/kg for murine models), adjusting for solubility in saline or DMSO (≤5% v/v).
  • Include pharmacokinetic parameters (e.g., half-life via LC-MS) to optimize dosing intervals and avoid toxicity .

Q. What strategies resolve contradictions in data from different experimental models using this compound?

Methodological Answer:

  • Conduct meta-analyses of published data to identify confounding variables (e.g., cell type specificity, assay conditions).
  • Replicate experiments with standardized protocols (e.g., identical buffer pH, temperature) and validate findings using orthogonal methods (e.g., Western blot vs. ELISA) .

Q. How to validate the specificity of analytical methods for this compound in complex matrices (e.g., serum)?

Methodological Answer:

  • Perform spike-and-recovery tests in biological fluids (e.g., serum) with known concentrations.
  • Use LC-MS/MS for enhanced specificity, monitoring bromine’s isotopic signature (m/z 79/81) to distinguish from endogenous tryptophan .

Q. What advanced techniques (e.g., LC-MS) are used for quantifying this compound in biological samples?

Methodological Answer:

  • LC-MS/MS with electrospray ionization (ESI+) in MRM (multiple reaction monitoring) mode. Key transitions: m/z 297 → 155 (quantifier) and 297 → 170 (qualifier).
  • Include stable isotope-labeled internal standards (e.g., ¹³C-labeled tryptophan) to correct for matrix effects .

Q. How to conduct a systematic review on the compound’s role in tryptophan metabolism research?

Methodological Answer:

  • Use databases like PubMed , Scopus , and Web of Science with keywords: “5-bromo-L-tryptophan,” “IDO inhibition,” “immune modulation.”
  • Apply PRISMA guidelines to screen studies, focusing on mechanistic studies in peer-reviewed journals. Exclude non-academic sources (e.g., patents, industry reports) .

Methodological Tables

Q. Table 1: Key Analytical Parameters for this compound

ParameterHPLC ConditionsSpectrophotometryLC-MS/MS Settings
Detection Wavelength280 nm280 nmm/z 297 → 155/170
Mobile PhaseAcetonitrile/water (pH 2.5)N/A0.1% formic acid in water
ColumnC18 (5 µm, 4.6 × 150 mm)N/AC18 (2.1 × 50 mm, 1.7 µm)
Reference

Q. Table 2: Experimental Design Checklist for In Vivo Studies

FactorConsiderationReference
Dose CalculationAdjust for animal weight (e.g., 20 g mouse)
Vehicle≤5% DMSO in saline to avoid toxicity
EndpointsPlasma concentration (LC-MS), immune markers

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